molecular formula C14H23NO4 B2960904 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid CAS No. 2228264-91-1

1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid

Cat. No.: B2960904
CAS No.: 2228264-91-1
M. Wt: 269.341
InChI Key: IEPGVSBXIYMYLG-UHFFFAOYSA-N
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Description

1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring structure with a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of intermediates for pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-aminocyclobutylcarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like 1,4-dioxane and requires stirring for about 15 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid depends on its specific application. In the context of pharmaceuticals, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclobutane-1-carboxylic acid is unique due to its specific ring structure and the presence of the Boc-protected amino group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14(8-5-9-14)13(10(16)17)6-4-7-13/h4-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPGVSBXIYMYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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